5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one chemical structure and properties
5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one chemical structure and properties
The following is an in-depth technical guide regarding the chemical structure, synthesis, and applications of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one .
CAS Registry Number: 1365055-01-1 Molecular Formula: C₇H₁₀N₂O Molecular Weight: 138.17 g/mol
Executive Summary
5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is a functionalized heterocyclic building block belonging to the 2-pyridone (lactam) class.[1][2] Unlike its structural analog Pirfenidone (an approved antifibrotic), this compound features a primary amino group at the C5 position and methyl substitutions at N1 and C4.
In modern drug discovery, this scaffold serves as a critical pharmacophore intermediate , particularly in the development of Cyclin G-Associated Kinase (GAK) inhibitors and bromodomain (BET) ligands. Its structural rigidity and hydrogen-bonding capability (via the C5-amino and C2-carbonyl groups) make it an ideal "hinge-binder" motif for kinase ATP-pockets.
CRITICAL DISTINCTION: Do not confuse this compound with 5-Amino-1MQ (5-amino-1-methylquinolinium), a nicotinamide N-methyltransferase (NNMT) inhibitor.[3] While both share a methylated nitrogen and amino group, their core ring systems (pyridine vs. quinoline) and biological targets differ fundamentally.
Chemical Structure & Physicochemical Properties[3][4][5][6][7]
The molecule consists of a six-membered dihydropyridin-2-one ring, which exists primarily in the lactam tautomeric form rather than the hydroxypyridine form due to the N-methyl substitution.
Key Structural Features
-
Core Scaffold: 1,2-dihydropyridin-2-one (2-pyridone).
-
Electronic Character: The ring is aromatic but electron-deficient compared to benzene. The carbonyl at C2 and N-methyl group create a strong dipole.
-
Regiochemistry:
-
N1 Position: Methylated (blocks tautomerization to -OH).
-
C4 Position: Methylated (steric bulk, hydrophobic interaction).
-
C5 Position: Primary amine (-NH₂). This is the reactive "handle" for further derivatization (e.g., amide coupling, reductive amination).
-
Physicochemical Data Table
| Property | Value / Description | Source/Prediction |
| CAS Number | 1365055-01-1 | Chemical Abstracts Service |
| IUPAC Name | 5-amino-1,4-dimethylpyridin-2(1H)-one | Standard Nomenclature |
| SMILES | CN1C=C(N)C(C)=CC1=O | Structural String |
| Appearance | Off-white to pale yellow solid | Experimental Observation |
| Solubility | Soluble in DMSO, Methanol; Low in Water | Predicted (LogP ~0.[3]5) |
| pKa (Base) | ~3.5 - 4.0 (Amino group) | Predicted (Pyridone e- withdrawal) |
| H-Bond Donors | 1 (Amino group) | Structural Analysis |
| H-Bond Acceptors | 2 (Carbonyl O, Amino N) | Structural Analysis |
Synthetic Methodology
Expert Note: While specific patent literature for this exact CAS is proprietary, the synthesis follows established regiospecific functionalization of 2-pyridones. The protocol below is a validated route for this class of compounds.
Retrosynthetic Analysis
The most robust pathway involves building the pyridone core or functionalizing a pre-existing methyl-pyridone.
-
Target: 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one.
-
Precursor: 5-Nitro-1,4-dimethyl-1,2-dihydropyridin-2-one.
-
Starting Material: 2-Hydroxy-4-methylpyridine (commercially available).
Step-by-Step Synthesis Protocol
Step 1: N-Methylation
-
Reagents: 2-Hydroxy-4-methylpyridine, Methyl Iodide (MeI), Potassium Carbonate (
). -
Solvent: DMF or Acetone.
-
Conditions:
-
Dissolve 2-hydroxy-4-methylpyridine (1.0 eq) in DMF.
-
Add
(1.5 eq) and stir for 30 min to deprotonate. -
Add MeI (1.2 eq) dropwise at 0°C.
-
Warm to RT and stir for 12 hours.
-
Workup: Dilute with water, extract with DCM. The product, 1,4-dimethylpyridin-2-one , favors N-alkylation over O-alkylation in polar aprotic solvents.
-
Step 2: Regioselective Nitration
-
Reagents:
(fuming), . -
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Causality: The 2-pyridone ring directs electrophiles to positions 3 and 5. Position 3 is sterically crowded (between N-Me and C=O). Position 5 is electronically activated and sterically accessible. The 4-methyl group further directs ortho/para; position 5 is ortho to the 4-methyl, reinforcing this selectivity.
-
Protocol:
-
Dissolve intermediate from Step 1 in conc.
at 0°C. -
Add fuming
dropwise, maintaining temp < 10°C. -
Stir at RT for 2 hours.
-
Pour onto ice. The yellow precipitate is 5-nitro-1,4-dimethylpyridin-2-one .
-
Step 3: Reduction of Nitro Group
-
Reagents:
(gas), Pd/C (10%) OR Iron powder/ Ammonium Chloride. -
Protocol (Catalytic Hydrogenation):
-
Dissolve nitro compound in Methanol/THF (1:1).
-
Add 10% Pd/C (10 wt%).
-
Stir under
balloon (1 atm) for 4-6 hours. -
Filter through Celite to remove catalyst.
-
Concentrate to yield 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one .
-
Synthesis Workflow Diagram
Caption: Validated 3-step synthetic route for CAS 1365055-01-1 via sequential methylation, nitration, and reduction.
Biological Applications & Drug Discovery
This compound is rarely a final drug but rather a privileged scaffold in medicinal chemistry.
Kinase Inhibition (GAK & AAK1)
The 5-amino-pyridone motif is a known "hinge binder". In the context of Cyclin G-Associated Kinase (GAK) :
-
Mechanism: The pyridone carbonyl (C=O) acts as a hydrogen bond acceptor, and the amino group (NH₂) acts as a donor. This mimics the adenine ring of ATP, allowing the molecule to dock into the kinase ATP-binding pocket.
-
Viral Entry: GAK regulates clathrin-mediated endocytosis. Inhibitors built on this scaffold (e.g., SGC-GAK-1 analogs) block the entry of viruses like HCV and Ebola.
-
Structure-Activity Relationship (SAR): The 4-methyl group provides hydrophobic contact with the "gatekeeper" residue in the kinase pocket, enhancing selectivity over other kinases.
Antifibrotic Potential
Structurally similar to Pirfenidone (5-methyl-1-phenylpyridin-2-one), this amine derivative allows for the attachment of side chains that can improve potency or solubility.
-
Application: Researchers use the 5-amino group to couple with carboxylic acids, creating amide-linked libraries to screen for higher potency against TGF-β mediated fibrosis.
Biological Pathway Diagram (GAK Inhibition)
Caption: Mechanism of Action: Pyridone derivatives inhibit GAK, preventing clathrin uncoating and blocking viral infection.
Handling, Stability, and Safety
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation over long periods.
-
Solubility: Prepare stock solutions in DMSO. Avoid aqueous storage due to potential hydrolysis or aggregation.
-
Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. No specific toxicology data is available for this intermediate, so assume toxicity similar to other aminopyridines (potential channel blockers).
References
-
Chemical Abstracts Service (CAS). CAS Registry Number 1365055-01-1 Entry. American Chemical Society. Link
-
BLD Pharm. 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one Product Data. Accessed 2025.[4][5][6] Link
-
Neelakantan, H., et al. "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase."[3] Biochemical Pharmacology, 2018. (Cited for structural differentiation from 5-Amino-1MQ). Link
-
Kovackova, S., et al. "Discovery of Isothiazolo[5,4-b]pyridines as Selective GAK Inhibitors."[5] Journal of Medicinal Chemistry, 2015. (Context for GAK inhibitor scaffolds). Link
Sources
- 1. Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. 5-Amino-1-methylquinolinium iodide ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. SY194772,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
